molecular formula C13H21NO4 B2735157 5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octane-8-carboxylic acid CAS No. 2248347-48-8

5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B2735157
CAS No.: 2248347-48-8
M. Wt: 255.314
InChI Key: BJSPXXIFOZTCGI-UHFFFAOYSA-N
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Description

5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octane-8-carboxylic acid is a bicyclic spiro compound featuring a 5-azaspiro[3.4]octane core substituted with a tert-butoxycarbonyl (Boc) protecting group at the 5-position and a carboxylic acid at the 8-position. The spiro architecture introduces conformational rigidity, which is advantageous in medicinal chemistry for modulating pharmacokinetic properties and target binding specificity .

This compound is structurally related to intermediates in the synthesis of bioactive molecules, particularly antibiotics and kinase inhibitors, where spirocyclic frameworks are leveraged for their stereochemical control and metabolic stability .

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-5-9(10(15)16)13(14)6-4-7-13/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSPXXIFOZTCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C12CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248347-48-8
Record name 5-[(tert-butoxy)carbonyl]-5-azaspiro[3.4]octane-8-carboxylic acid
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Biological Activity

5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octane-8-carboxylic acid, often referred to as MAOCA, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of MAOCA is C13H21NO4C_{13}H_{21}NO_4, with a molecular weight of approximately 255.314 g/mol. Its structure features a spirocyclic framework that incorporates both nitrogen and oxygen functionalities, making it a versatile candidate for various chemical transformations.

Synthesis

The synthesis of MAOCA typically involves multi-step organic reactions. Key methods include:

  • Electrophilic Amination : This method allows for the functionalization of C-H acidic compounds, enhancing the compound's reactivity.
  • Boc Group Manipulation : The presence of the Boc (tert-butyloxycarbonyl) protecting group enables selective reactions under acidic conditions, revealing a reactive amine for further transformations.

Biological Activity

MAOCA has shown promise in various biological assays, particularly concerning its interaction with biological targets such as enzymes and receptors. The following sections detail its biological activities and potential therapeutic applications.

Binding Affinity Studies

Research has focused on the binding affinity of MAOCA to several key receptors in the central nervous system (CNS). These studies are crucial for understanding its potential as a therapeutic agent:

  • Receptor Interactions : MAOCA has been demonstrated to interact with neurotransmitter receptors, which may modulate neurotransmission and influence various CNS disorders.

Case Studies

  • Neurotransmitter Modulation : In vitro studies have indicated that MAOCA may enhance the activity of certain neurotransmitters, suggesting its potential use in treating conditions like depression or anxiety.
  • Antimicrobial Activity : Preliminary data suggest that MAOCA exhibits antimicrobial properties against specific bacterial strains, indicating its possible role in developing new antibiotics.

Comparative Analysis with Similar Compounds

To understand the uniqueness of MAOCA, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-Azaspiro[3.4]octaneBasic spirocyclic structureLacks functional groups that enhance solubility
2-Oxa-5-azaspiro[3.4]octaneContains an oxygen atom in the spiro cycleDifferent receptor interaction profile
6-(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.4]octaneSimilar core but different position of Boc groupPotentially different biological activity

The combination of the Boc protecting group and the oxa component in MAOCA provides distinct reactivity and stability compared to its analogs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents Key Features
5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octane-8-carboxylic acid 5-azaspiro[3.4]octane Boc (5-position), carboxylic acid (8-position) Rigid spiro core; Boc enhances synthetic versatility
2-(tert-Butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide (BD300919) 5-thia-2-azaspiro[3.4]octane Boc (2-position), carboxylic acid (8-position), sulfone groups Sulfur atom introduces polarity; sulfone groups may affect redox stability
Methyl 5-Thia-2-Azaspiro[3.4]octane-8-Carboxylate 5,5-Dioxide Hydrochloride 5-thia-2-azaspiro[3.4]octane Methyl ester (8-position), sulfone groups, hydrochloride salt Esterification reduces acidity; hydrochloride improves crystallinity
5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride 5-azaspiro[3.4]octane Carboxylic acid (2-position), hydrochloride salt Simplified structure; lacks Boc group, enhancing aqueous solubility

Pharmacological Activity

  • Cytotoxic Activity: Analogs with sulfonyl substituents, such as 5-O-methylsulfonyl and 5-O-aminosulfonyl indole derivatives, exhibit cytotoxic activity comparable to doxorubicin in cancer cell lines (e.g., COLO 205, SK-MEL-2) . However, the target compound’s Boc and carboxylic acid groups may redirect its bioactivity toward enzyme inhibition rather than cytotoxicity.
  • Antibiotic Potential: Spirocyclic β-lactams (e.g., (6R,7R)-7-pivalamido derivatives) show potent antibacterial activity due to their bicyclic frameworks . The Boc group in the target compound could similarly stabilize intermediates in antibiotic synthesis .

Physicochemical Properties

  • Solubility : The Boc group increases lipophilicity, reducing aqueous solubility compared to hydrochloride salts of simpler spirocarboxylic acids (e.g., 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride) .
  • Stability : Sulfone-containing analogs (e.g., BD300919) exhibit higher thermal stability due to strong S=O bonds, whereas the Boc group in the target compound may hydrolyze under acidic conditions .

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